molecular formula C9H11F2N3O B15113909 3,3-difluoro-N-(1-methyl-1H-pyrazol-4-yl)cyclobutane-1-carboxamide

3,3-difluoro-N-(1-methyl-1H-pyrazol-4-yl)cyclobutane-1-carboxamide

Cat. No.: B15113909
M. Wt: 215.20 g/mol
InChI Key: JGDLHKRMJJLKMH-UHFFFAOYSA-N
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Description

3,3-difluoro-N-(1-methyl-1H-pyrazol-4-yl)cyclobutane-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclobutane ring, a pyrazole moiety, and two fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-(1-methyl-1H-pyrazol-4-yl)cyclobutane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, which is then subjected to various reactions including oxidation, esterification, addition, methylation, and hydrolysis . The final step involves the formation of the cyclobutane ring and the attachment of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs. These methods often involve the use of advanced catalytic processes and optimized reaction conditions to ensure efficient synthesis. The use of high-purity reagents and controlled reaction environments is crucial for achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-N-(1-methyl-1H-pyrazol-4-yl)cyclobutane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms and other functional groups in the compound can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3,3-difluoro-N-(1-methyl-1H-pyrazol-4-yl)cyclobutane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-(1-methyl-1H-pyrazol-4-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it has been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,3-difluoro-N-(1-methyl-1H-pyrazol-4-yl)cyclobutane-1-carboxamide lies in its combination of a cyclobutane ring and a pyrazole moiety with difluoromethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H11F2N3O

Molecular Weight

215.20 g/mol

IUPAC Name

3,3-difluoro-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide

InChI

InChI=1S/C9H11F2N3O/c1-14-5-7(4-12-14)13-8(15)6-2-9(10,11)3-6/h4-6H,2-3H2,1H3,(H,13,15)

InChI Key

JGDLHKRMJJLKMH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2CC(C2)(F)F

Origin of Product

United States

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